Product packaging for 2,4,5-T-pentyl(Cat. No.:CAS No. 120-39-8)

2,4,5-T-pentyl

Cat. No.: B085630
CAS No.: 120-39-8
M. Wt: 325.6 g/mol
InChI Key: BNANYJKQNHOIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-T-pentyl, identified by CAS Registry Number 120-39-8, is a chemical compound with the molecular formula C 13 H 15 Cl 3 O 3 and a molecular weight of 325.61 g/mol . It is systematically named as pentyl (2,4,5-trichlorophenoxy)acetate and is classified among the phenoxyacetic herbicides . This substance is the pentyl ester derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . This compound is exclusively for research applications. A primary use documented in scientific literature is for analytical method development and pharmacokinetics studies. It can be separated and analyzed using reverse-phase (RP) HPLC, for instance on a Newcrom R1 column, with a mobile phase consisting of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry compatible applications) . This scalability makes the method suitable for the isolation of impurities in preparative separation . Researchers have also determined its thermophysical properties, such as an enthalpy of vaporization (Δ vap H) of 78.8 kJ/mol at 475 K, which is critical for understanding its behavior in environmental and analytical contexts . It is crucial for researchers to note that the parent acid, 2,4,5-T, is of significant historical and toxicological interest. It was one of the first two discovered herbicides but has been withdrawn from use due to serious health and environmental concerns . Early commercial formulations of 2,4,5-T were often contaminated with 2,3,7,8-tetrachlorodibenzo- p -dioxin (TCDD), a highly toxic compound . Exposure to herbicide formulations has been associated with acute toxicity and chronic health effects in scientific studies, and they can induce harm through mechanisms such as oxidative stress and disruption of cellular processes . This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or personal use. Strict adherence to safe laboratory practices and all applicable local and national regulations is required for its handling and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15Cl3O3 B085630 2,4,5-T-pentyl CAS No. 120-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120-39-8

Molecular Formula

C13H15Cl3O3

Molecular Weight

325.6 g/mol

IUPAC Name

pentyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C13H15Cl3O3/c1-2-3-4-5-18-13(17)8-19-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3

InChI Key

BNANYJKQNHOIPC-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Other CAS No.

120-39-8

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization in Research Contexts

Esterification Pathways for 2,4,5-Trichlorophenoxyacetic Acid Derivatives

The primary method for synthesizing esters of 2,4,5-T is through the esterification of 2,4,5-trichlorophenoxyacetic acid with an appropriate alcohol. nih.govnih.gov This process is a fundamental reaction in organic chemistry, yielding the desired ester and water.

General Esterification Reactions of 2,4,5-T with Alcohols

The synthesis of 2,4,5-T esters typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with an alcohol in the presence of an acid catalyst. nih.govnih.gov This reaction is a classic example of Fischer esterification. The general chemical equation for this reaction is:

C₈H₅Cl₃O₃ (2,4,5-T acid) + R-OH (alcohol) ⇌ C₈H₄Cl₃O₂-R (2,4,5-T ester) + H₂O

Where 'R' represents the alkyl group from the alcohol.

Commonly used alcohols in the synthesis of 2,4,5-T esters include n-butyl alcohol and isooctyl alcohol. nih.govnih.gov The reaction conditions, such as temperature and the type of catalyst, can be optimized to maximize the yield of the ester.

Specific Considerations for Pentyl Ester Synthesis

The synthesis of the pentyl ester of 2,4,5-T would follow the general esterification pathway, where 2,4,5-trichlorophenoxyacetic acid is reacted with pentanol (B124592) (amyl alcohol). While specific literature on the pentyl ester is scarce, the principles of synthesis are well-established from the production of other 2,4,5-T esters. For instance, the synthesis of the 2-ethylhexyl ester of 2,4,5-T is a known process. chemicalbook.com

The reaction would likely involve heating a mixture of 2,4,5-T acid and pentanol with a suitable acid catalyst, such as sulfuric acid. The removal of water as it is formed, for example, by azeotropic distillation, would drive the equilibrium towards the formation of the pentyl ester.

A study on the esterification of other carboxylic acids, such as L-aspartic and L-glutamic acids, has demonstrated the use of chlorotrimethylsilane (B32843) (TMSCl) as an effective acid catalyst precursor with primary alcohols. researchgate.net This suggests a potential alternative catalytic system for the synthesis of 2,4,5-T pentyl ester.

Alternative Synthetic Routes for Chlorophenoxy Ester Herbicides

An alternative route for the production of chlorophenoxy ester herbicides involves the direct reaction of a chlorophenol with an appropriate chloroacetic ester. nih.govnih.gov In the context of 2,4,5-T pentyl ester, this would involve reacting 2,4,5-trichlorophenol (B144370) with pentyl chloroacetate.

Another versatile method for ester synthesis is the cross-coupling reaction of chloroformates with organocopper reagents derived from Grignard reagents. organic-chemistry.org This method has been shown to be efficient for producing various esters and could potentially be adapted for the synthesis of 2,4,5-T pentyl ester. organic-chemistry.org

Furthermore, research into the synthesis of other complex molecules containing phenoxy moieties, such as Methyl 3-(2-(2-bromo-4-chlorophenoxy)acetamido)thiophene-2-carboxylate, involves the initial formation of a phenoxyacetic acid intermediate, which is then further reacted. This highlights the modular nature of these synthetic pathways.

Influence of Manufacturing Processes on Ester Purity and Impurity Profiles in Research Materials

The manufacturing process of 2,4,5-T and its esters has a significant impact on the purity of the final product, with the primary concern being the formation of highly toxic impurities, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). pic.inthealthandenvironment.org

The synthesis of 2,4,5-T begins with the production of 2,4,5-trichlorophenol (2,4,5-TCP) from 1,2,4,5-tetrachlorobenzene. epa.gov This reaction, carried out at high temperatures and pressures with sodium hydroxide (B78521), is where TCDD is primarily formed. pic.inthealthandenvironment.org The subsequent reaction of 2,4,5-TCP with monochloroacetic acid to form 2,4,5-T acid occurs under milder conditions and does not typically generate new TCDD. google.com

Research has focused on developing manufacturing processes for 2,4,5-TCP and subsequently 2,4,5-T that are free of TCDD contamination. google.com One such method involves the chlorination of 2,5-dichlorophenol, which avoids the conditions that lead to TCDD formation. google.com

The purity of research materials is critical for accurate scientific studies. The presence of impurities like TCDD can confound the interpretation of toxicological and environmental fate studies. Therefore, detailed chemical characterization of any 2,4,5-T ester, including the pentyl ester, is essential.

Environmental Transport and Distribution Research of 2,4,5 T Pentyl

Atmospheric Transport and Volatilization Dynamics

The atmospheric journey of 2,4,5-T esters is a critical aspect of their environmental impact, influenced by their tendency to volatilize and drift from the intended target area.

Vapor Pressure Characteristics of 2,4,5-T Ester Forms

The volatility of phenoxy herbicides like 2,4,5-T is significantly influenced by their formulation, particularly whether they are in an acid, amine salt, or ester form. Ester formulations are generally more volatile than their amine salt counterparts. ufl.edu The vapor pressure of a specific ester is a key determinant of its potential to vaporize and become airborne.

Table 1: Comparative Vapor Pressures of Selected 2,4-D Esters at 187°C

Ester FormVapor Pressure (mm Hg)
Isooctyl2.7
2-Ethylhexyl3.0
Butoxy ethanol3.9
Propylene glycol butyl ether3.9
Isopropyl16.7

Monitoring and Determination of Atmospheric Concentrations of Esters in Research Studies

Research has been conducted to quantify the atmospheric presence of phenoxy herbicide esters. Studies have utilized methods like high-pressure liquid chromatography and electron capture gas chromatography to determine the concentrations of these compounds in the air. nih.govcambridge.org For example, a study in Washington state monitored the atmospheric concentrations of isopropyl, butyl, and isooctyl esters of 2,4-D over a 106-day period. cambridge.org The 24-hour average concentrations were found to range from undetectable levels up to 3.1 μg/m³. cambridge.org Another study in agricultural areas of the USA found ambient air levels of 2,4,5-T ranging from 0.06 to 14.6 µg/m³. pic.int These studies highlight the potential for human exposure through inhalation, with one estimate suggesting a daily inhalation of 0.025 µg/kg of body weight for a 70 kg person at an exposure level of 0.06 µg/m³. pic.intoregonstate.edu

Factors Influencing Aerial Drift and Deposition Patterns

Several environmental and application-specific factors influence the aerial drift and subsequent deposition of 2,4,5-T esters. epa.gov These include:

Weather Conditions: Wind speed and direction are primary drivers of drift. epa.govresearchgate.net Higher wind speeds increase the distance spray particles travel. Temperature and relative humidity also play a crucial role; high temperatures and low humidity can cause spray droplets to evaporate, reducing their size and making them more susceptible to drift. ufl.edu Temperature inversions, where a layer of warm air traps cooler air near the ground, can lead to the lateral movement of fine spray particles over long distances. epa.gov

Application Method: Aerial application generally poses a greater risk of drift than ground application due to the height at which the spray is released. arizona.edu

Droplet Size: The size of the spray droplets is a critical factor. arizona.edu Smaller droplets are more prone to drift. ufl.edu Nozzle type, spray pressure, and the carrier used (e.g., oil or water) all affect the resulting droplet size. arizona.edu

Soil-Mediated Transport and Sorption Phenomena

Once 2,4,5-T-pentyl reaches the ground, its movement and persistence are largely dictated by its interactions with the soil.

Adsorption and Leaching Potential in Diverse Soil Matrices

The fate of 2,4,5-T in soil is heavily influenced by adsorption, the process by which the chemical binds to soil particles. This process is a key factor in deactivating or immobilizing pesticides in the soil. ucanr.edu The extent of adsorption is dependent on several factors, including soil organic matter content, clay type, and pH. ucanr.edu Generally, soils with higher organic matter and certain types of clay, like montmorillonite, have a greater capacity to adsorb pesticides. ucanr.edu

Research has shown that 2,4,5-T is extensively adsorbed by forest floor material, with about 60% of the 2,4,5-T in a solution being adsorbed at equilibrium. oregonstate.edu This strong adsorption limits its potential for leaching, which is the downward movement of the chemical through the soil profile with water. oregonstate.edu Studies have indicated that 2,4,5-T tends to remain in the upper layers of the soil. oregonstate.edu The ester forms of 2,4,5-T are typically hydrolyzed to the acid form in the soil, which is then subject to further degradation. pic.intorst.edu

Mobility in Sandy and Clay Soil Environments

Soil texture plays a significant role in the mobility of 2,4,5-T. wisc.edu

Sandy Soils: These soils have larger particles and lower organic matter content, leading to lower adsorption and higher potential for leaching. wisc.eduscielo.org.mx Water and dissolved substances can move through sandy soils more quickly. wisc.edu

Clay Soils: Clay soils, with their smaller particles and higher surface area, tend to adsorb more of the chemical, reducing its mobility. wisc.eduscielo.org.mx This higher retention in clay soils means a lower risk of the pesticide leaching into groundwater. scielo.org.mx

Studies have shown that 2,4,5-T is moderately mobile in both sandy and clay soils. pic.int However, the degree of mobility is influenced by the specific characteristics of each soil type. For instance, one study found that the mobility of atrazine, another herbicide, was greater in sandy regosol soil compared to a calcisol with higher clay content. scielo.org.mx Similarly, research on 2,4-D showed it to be moderately mobile in sandy soil but less mobile in loam topsoil. mdpi.com This suggests that the pentyl ester of 2,4,5-T would exhibit similar differential mobility depending on the soil matrix.

Table 2: Factors Influencing Soil Mobility of Phenoxy Herbicides

Soil PropertyInfluence on Mobility
Organic Matter ContentHigher content generally decreases mobility due to increased adsorption.
Clay ContentHigher clay content, particularly certain types like montmorillonite, decreases mobility.
Soil TextureFiner textures (clay, loam) decrease mobility compared to coarser textures (sand).
pHLower pH can increase the adsorption of acidic herbicides like 2,4,5-T, reducing mobility.

Residue Dynamics in Forest Floor and Agricultural Soils

Upon application, this compound residues are primarily found in the upper layers of the soil and on the forest floor. The persistence and movement of these residues are influenced by several factors, including soil composition, microbial activity, and climatic conditions.

Research on related 2,4,5-T esters shows that herbicide residues in the forest floor are highest immediately following application and then decline sharply. oregonstate.edu In one study conducted in a Pacific Northwest forest, levels of 2,4,5-T declined by 90% in the first six months after treatment. wa.gov A key process governing the fate of 2,4,5-T esters in soil is hydrolysis, where the ester is converted to the more mobile 2,4,5-T acid form. This process can be rapid, potentially converting the majority of the ester to the acid within a day, although low temperatures or alkaline soil conditions can slow this conversion. nih.govtaylorfrancis.com

The organic matter content of the soil plays a crucial role in the mobility of 2,4,5-T esters. Phenoxy herbicide esters exhibit strong adsorption to soils and sediments, particularly those rich in humic acids. nih.govtaylorfrancis.com The degree and strength of this adsorption increase with the number of carbons in the alcohol portion of the ester. nih.govtaylorfrancis.com This suggests that this compound, with its five-carbon pentyl group, would adsorb fairly strongly to soil, limiting its potential for leaching into deeper soil layers and groundwater. nih.gov Studies on 2,4,5-T have shown that the herbicide tends to remain in the upper 15 cm of the soil, with minimal leaching observed. wa.govoregonstate.edu The half-life for 2,4,5-T in soils is reported to be between 21 and 24 days. healthandenvironment.org

Table 1: Residue Dynamics of 2,4,5-T in a Forest Environment after Application of 2.24 kg/ha

Data adapted from a study on 2,4,5-T residues in a Pacific Northwest forest. oregonstate.edu

Aquatic Environment Distribution and Dissipation

The movement of this compound into aquatic systems is a significant aspect of its environmental fate. Its distribution and subsequent dissipation are controlled by its application method, its interaction with sediment, and various water properties.

Transport into Surface Waters from Application Sites

The primary pathway for 2,4,5-T esters to enter streams and surface waters is through direct application or spray drift during aerial or ground-based spraying operations. oregonstate.eduoregonstate.edu Contamination from leaching through the soil profile and overland runoff is generally considered minimal due to the compound's strong adsorption to soil particles and rapid degradation. oregonstate.eduepa.gov

Monitoring studies have consistently shown that the highest concentrations of the herbicide in streams occur during and immediately after application. oregonstate.edu These concentrations can reach levels as high as 90 parts per billion (ppb), though they seldom exceed 10 ppb and typically persist for only a few hours. oregonstate.edu One study investigating herbicide loss in runoff water detected 2 µg/ml of 2,4,5-T in runoff 24 hours after an application of 2.24 kg/ha . epa.gov The limited detection of 2,4,5-T residues in streams draining treated areas underscores the importance of application technique in preventing water contamination. oregonstate.edu

Interaction with Sediment and Clay Particles in Aquatic Systems

Once in an aquatic environment, this compound is not likely to remain dissolved in the water column for long. Due to its low water solubility and lipophilic nature, it has a strong tendency to bind to suspended organic matter and bottom sediments. solubilityofthings.comhealthandenvironment.orgepa.gov As with soil, the affinity of phenoxy herbicide esters for sediment increases with the length of the alcohol carbon chain, suggesting a significant interaction for the pentyl ester. nih.govtaylorfrancis.com

Within a few days of entering a body of water, a significant portion of the 2,4,5-T ester is expected to be absorbed by clay particles and other biota. healthandenvironment.org This process effectively removes the compound from the water column, transferring it to the sediment, where degradation is expected to occur, albeit slowly. epa.gov The strong adsorption to sediment is a key factor in the dissipation of 2,4,5-T esters from aquatic systems. epa.gov Research has also shown that specific materials, such as layered double hydroxides (LDHs), can be effective adsorbents for chlorophenoxyacetate herbicides like 2,4,5-T, further highlighting the role of particle binding in its environmental fate. geoscienceworld.org

Influence of Water Parameters on Ester Distribution

Several water parameters, including pH, temperature, and the presence of other substances, can influence the distribution and persistence of this compound. A primary transformation process in water is hydrolysis, which breaks the ester down into 2,4,5-T acid and pentyl alcohol. The rate of this reaction is pH-dependent. juniperpublishers.com Studies on similar 2,4-D esters show that hydrolysis is significantly faster in alkaline conditions (e.g., pH 9) compared to more neutral or acidic conditions (e.g., pH 6). juniperpublishers.com In a laboratory setting, one 2,4,5-T ester showed significant hydrolysis within hours, with only 12% remaining after 16 hours at a concentration of 1 ppm. epa.gov In general, esters of 2,4,5-T are expected to hydrolyze within a few days in water. healthandenvironment.org

Photolysis, or degradation by sunlight, is another important process. nih.gov The presence of humic substances, which are common in natural waters, can accelerate the photodegradation of 2,4,5-T. nih.gov Temperature also plays a role, with increased temperatures generally enhancing the rate of chemical reactions, including hydrolysis. solubilityofthings.com

Vegetation Uptake and Translocation Studies

The efficacy of this compound as a herbicide is dependent on its ability to be absorbed by and move within the target plant.

Foliar Absorption and Internal Distribution Mechanisms

This compound is primarily absorbed through the leaves of plants. The ester formulation is particularly effective at this, as the lipophilic pentyl group helps it to penetrate the waxy cuticle of the leaf surface more readily than water-soluble salt formulations. solubilityofthings.comcoresta.orgasacim.org.ar This enhanced foliar absorption makes ester formulations more potent and faster-acting. coresta.org

Once inside the leaf, the this compound ester is rapidly converted into the active 2,4,5-T acid form. coresta.orgasacim.org.ar This acid is then translocated throughout the plant via its vascular system, moving to areas of active growth, such as the roots and shoot tips. coresta.org The herbicide acts as a synthetic auxin, a type of plant growth hormone, causing uncontrolled and abnormal cell growth that ultimately leads to the plant's death. solubilityofthings.comnih.gov Recent research suggests that the transport of phenoxyacetic acid herbicides within the plant is facilitated by specific protein transporters, such as the PIN-FORMED (PIN) auxin transporters. biorxiv.org

The concentration of herbicide residues on vegetation is highest immediately after application, with initial levels ranging from approximately 50 to 300 parts per million (ppm) depending on the application rate and the type of vegetation. oregonstate.eduoregonstate.eduoregonstate.edu These residue levels decline significantly within a few weeks due to plant metabolism, weathering, and growth dilution. oregonstate.eduoregonstate.edu

Table 2: Initial 2,4,5-T Residues on Various Vegetation Types

Data compiled from various studies on 2,4,5-T application. oregonstate.eduoregonstate.eduoregonstate.edu

Residue Decline on Treated Vegetation Surfaces

Research into the environmental fate of 2,4,5-T esters on plant surfaces indicates a general pattern of rapid initial decline followed by a slower dissipation of remaining residues. This process is governed by several factors, including the chemical properties of the ester, environmental conditions, and the metabolic processes of the treated vegetation.

A critical aspect of the residue decline of 2,4,5-T esters on plant surfaces is their rapid hydrolysis to the parent acid, 2,4,5-T. oregonstate.eduag.govtandfonline.com This conversion happens relatively quickly after application, meaning that the long-term residue on the vegetation is primarily the acid form, not the original ester. ag.gov One study found that for the ester of 2,4,5-T, approximately 90% of the applied ester was hydrolyzed to the acid form within one hour of application to green tissues of various grasses. ag.gov

The subsequent decline of the 2,4,5-T acid residue is attributed to a combination of weathering (wash-off by rain), volatilization (evaporation from the leaf surface), and plant metabolism. oregonstate.eduinchem.org A study on the decline of 2,4,5-T (applied as an isooctyl ester) on forest vegetation in the Pacific Northwest provides an example of this dissipation rate. oregonstate.edu Immediately following an application, residues were measured at approximately 50 parts per million (ppm). These levels decreased by more than 90% within one month. oregonstate.edu

The initial rapid decline is often associated with volatilization and wash-off from plant surfaces, which can have a half-life of about one to three weeks. inchem.org Slower, long-term decline is due to the metabolism of the herbicide by the plant. oregonstate.edu

While specific data for the pentyl ester is unavailable, the following table from a study on 2,4,5-T illustrates the typical residue decline observed on vegetation over time.

Table 1: Decline of 2,4,5-T Residues on Forest Vegetation

Time after Application (Months)Residue on Vegetation (mg/kg)
052.4
13.14
30.33
60.23
120.21
24<0.02
Data from a study in a Pacific Northwest forest after a 2.24 kg/ha application of 2,4,5-T. oregonstate.edu

Environmental Transformation and Degradation Pathways of 2,4,5 T Pentyl

Abiotic Degradation Mechanisms

The environmental persistence and fate of the pentyl ester of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T-pentyl) are significantly influenced by abiotic degradation processes. Among these, chemical hydrolysis is a primary pathway for its transformation in aqueous environments and soil. This process involves the cleavage of the ester bond, leading to the formation of the parent acid and the corresponding alcohol. The rate and extent of this transformation are governed by several environmental factors.

The principal abiotic reaction initiating the breakdown of 2,4,5-T esters in aquatic systems is hydrolysis. nih.gov This chemical process converts the ester form into its corresponding acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). nih.govepa.gov

The rate of hydrolysis for 2,4,5-T esters is influenced by the structure of the alcohol component. juniperpublishers.com Research indicates that at a pH of 7.4 and a temperature of 20°C, the half-life for the hydrolysis of the n-amyl (pentyl) ester of 2,4,5-T is 8.4 days. nih.gov For comparison, under the same conditions, the isobutyl ester has a slightly longer half-life of 10.2 days. nih.gov In general, esters of 2,4,5-T are expected to hydrolyze in water within a few days. healthandenvironment.org

Table 1: Hydrolysis Half-Lives of 2,4,5-T Esters at 20°C

Ester pH Half-Life
n-Amyl (Pentyl) 7.4 8.4 days
Isobutyl 7.4 10.2 days

Data sourced from PubChem. nih.govnih.gov

The hydrolysis of phenoxyalkanoic esters like this compound is significantly dependent on the pH of the aqueous medium. nih.gov The reaction is subject to both acid and base catalysis, meaning the rate accelerates at both low and high pH values. nih.govstanford.edu For many esters, the rate of hydrolysis is slowest in the neutral pH range and increases as the pH becomes more acidic or, more dramatically, more alkaline. nih.gov

For instance, the hydrolysis half-life of the n-butyl ester of 2,4,5-T is 12.8 days at a pH of 5.4, but shortens to just 1.4 days at a pH of 8.4. nih.gov A similar trend is observed for esters of the related compound 2,4-D; the butoxyethyl ester has a half-life of over a year at a pH of 5.3, which decreases to only 9 hours at a pH of 8. orst.edu This increased rate at higher pH is due to the greater concentration of hydroxide (B78521) ions, which act as a nucleophile in the hydrolysis reaction. stanford.edumasterorganicchemistry.com In alkaline waters, the rate of hydrolytic degradation generally increases. nih.gov

Table 2: pH-Dependent Hydrolysis of Phenoxyalkanoic Esters

Compound pH Temperature (°C) Half-Life
2,4,5-T, n-butyl ester 5.4 20 12.8 days
2,4,5-T, n-butyl ester 8.4 20 1.4 days
2,4-D, butoxyethyl ester 5.3 N/A > 1 year
2,4-D, butoxyethyl ester 8.0 N/A 9 hours
2,4-D, butoxyethyl ester 6.0 28 26 days

Data compiled from multiple sources. nih.govnih.govorst.edu

The hydrolytic degradation of this compound in aqueous and soil environments consistently yields 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) as the primary transformation product. nih.govepa.gov The process involves the cleavage of the ester linkage, releasing the pentyl alcohol and the 2,4,5-T anion. epa.govnih.gov This rapid conversion is a critical step in the environmental fate of the herbicide, as the resulting acid form has different physical and chemical properties, such as higher water solubility and lower soil adsorption, compared to the parent ester. juniperpublishers.com The synthesis of 2,4,5-T is achieved through the reaction of 2,4,5-trichlorophenol (B144370) with monochloroacetic acid. google.comwikipedia.org

Soil moisture content is a critical factor influencing the rate of ester hydrolysis. juniperpublishers.comepa.gov Phenoxyacetate esters, including those of 2,4,5-T, undergo rapid hydrolysis in moist soils. epa.gov The rate of hydrolysis significantly decreases as soil moisture content declines. juniperpublishers.comepa.gov In air-dried soils, the degradation of these esters is considerably less, with some studies observing negligible degradation under such conditions. epa.govresearchgate.net For example, formulated 2,4-D isooctyl ester applied to moist soil showed that over 80% of the ester hydrolyzed to the anionic acid form within 72 hours. researchgate.net This dependence on water highlights that hydrolysis is a key degradation pathway in typical moist soil environments, but its importance diminishes in arid or dry conditions.

The hydrolysis of 2,4,5-T esters can be accelerated in the presence of soil particles, a phenomenon known as soil-catalyzed hydrolysis. nih.gov The rate of hydrolysis for some herbicidal esters in soil-water suspensions has been observed to be thousands of times faster than in pure water at a similar pH. researchgate.net This rapid conversion has led to the hypothesis that a soil-catalyzed reaction is occurring. nih.gov

Several mechanisms may contribute to this catalysis. One theory suggests that the diffuse double layer at the surface of soil and sediment particles may have a higher concentration of hydroxide ions, which promotes alkaline-catalyzed hydrolysis. epa.gov Another possibility is the action of extracellular enzymes present in the soil, which can catalyze the hydrolysis reaction. researchgate.net Studies on the hydrolysis of fluroxypyr-MHE, another herbicidal ester, showed that the catalytic effect was absent in sterilized (autoclaved) soil suspensions, suggesting a biological or enzymatic component to the catalysis. researchgate.net Humic materials in water and soil can also adsorb the ester and exert a pH-dependent catalytic effect on hydrolysis. nih.gov

Role of Soil Moisture Content in Ester Hydrolysis

Photolytic Degradation Processes in Environmental Compartments

Photolytic degradation, or the breakdown of compounds by light, is a significant pathway for the transformation of 2,4,5-T esters in the environment.

The photodecomposition of 2,4,5-T and its esters leads to the formation of several key products. The primary photochemical step can involve both photoionization and the cleavage of a carbon-chlorine (C-Cl) bond. nih.govrsc.org Major photodecomposition products identified in aqueous systems include 2,4,5-trichlorophenol, which results from the removal of the side chain. nih.gov Further degradation can lead to the substitution of chlorine atoms with hydroxyl groups, forming dichlororesorcinols and other hydroxylated derivatives. nih.govrsc.orgnih.gov For instance, the photolysis of 2,4,5-T can yield 2-hydroxy-4,5-dichlorophenoxyacetic acid as a major product and 4,6-dichlororesorcinol (B44097) and 4-chlororesorcinol (B43231) as minor products. nih.gov Another identified degradation product is 2,4,5-trichloroanisole. nih.gov

A study on the photodegradation of 2,4,5-T in aqueous solution identified the following major products resulting from the substitution of a chlorine atom by a hydroxyl group, as well as hydroxylation of the benzene (B151609) ring:

Table 1: Major Photodecomposition Products of 2,4,5-T in Aqueous Solution
Product Type Specific Compound
Substitution of Cl by OH Product of substitution in the 2-position
Product of substitution in the 4-position
Product of substitution in the 5-position
Hydroxylation of Benzene Ring Product of hydroxylation in the 3-position
Product of hydroxylation in the 6-position

Source: nih.govrsc.org

Sunlight plays a crucial role in determining the persistence of 2,4,5-T esters in the environment. The photolytic half-life of 2,4,5-T in near-surface waters has been calculated to be approximately 15 days. who.int The rate of degradation can be influenced by various environmental factors. For example, the presence of photosensitizers like acetone (B3395972) or riboflavin (B1680620) can significantly increase the rate of 2,4,5-T disappearance in aqueous solutions. nih.gov

Research has shown that residues of 2,4,5-T on vegetation decline significantly within a month of application, partly due to photodegradation. oregonstate.edu A study evaluating the persistence of 2,4,5-T ester on filter paper exposed to a light intensity of 4,000 ft-c demonstrated a significant loss of the compound, indicating its photosensitivity. usda.gov This suggests that direct exposure to sunlight accelerates the breakdown of the ester, reducing its persistence on plant surfaces and in the upper layers of soil and water. The half-life of 2,4,5-T on grass has been reported to be between 8 and 17 days. pic.int

Advanced Analytical Methodologies for 2,4,5 T Pentyl Research

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical stage in the analysis of 2,4,5-T-pentyl from intricate samples, such as soil, water, and biological tissues, is the preparation and extraction phase. This step is designed to isolate the target analyte from a multitude of interfering substances.

Solvent Extraction Approaches for Environmental Samples (e.g., Hexane (B92381), Ether, Ethyl Acetate)

Solvent extraction remains a fundamental technique for the initial isolation of this compound from environmental samples. The choice of solvent is crucial and depends on the sample matrix and the physicochemical properties of the analyte. For instance, in the analysis of phenoxyalkanoic herbicides like 2,4,5-T and its esters, ether is a common extraction solvent following sample acidification. nih.gov Similarly, hexane has been utilized for the extraction of 2,4,5-T esters from pesticide formulations. nih.gov

The general principle involves partitioning the analyte from the sample matrix into an immiscible organic solvent. For solid samples like soil, this often involves mixing the sample with the chosen solvent and agitating it to facilitate the transfer of the analyte. For aqueous samples, liquid-liquid extraction is employed, where the sample is shaken with an organic solvent in a separatory funnel. tandfonline.com Dichloromethane (DCM) has been effectively used to extract 2,4,5-T from acidified water samples. tandfonline.com The selection of solvents such as hexane, ether, and ethyl acetate (B1210297) is based on their ability to dissolve non-polar to moderately polar compounds like this compound while minimizing the co-extraction of interfering matrix components. epa.gov

Cleanup Procedures: Florisil Column Chromatography and Solid-Phase Extraction

Following initial solvent extraction, the resulting extract often contains a complex mixture of co-extracted compounds that can interfere with subsequent analysis. Therefore, a cleanup step is essential.

Florisil Column Chromatography: Florisil, a magnesium silicate-based adsorbent, is widely used for the cleanup of pesticide residues. oup.comepa.govepa.gov The extract is passed through a column packed with Florisil. By using a series of solvents with increasing polarity, it is possible to selectively elute the target analyte while retaining interfering substances on the column. oup.comgeorgia.gov For example, a Florisil column cleanup has been successfully employed in the analysis of 2,4-D and 2,4,5-T esters. oup.com The effectiveness of Florisil cleanup can be influenced by its activation level and the choice of eluting solvents. dphen1.com In some methods, the methylated extract of 2,4,5-T is passed through a bed of deactivated Florisil PR, eluting with diethyl ether. tandfonline.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to traditional column chromatography. It utilizes a solid adsorbent packed into a cartridge or disk. The sample extract is passed through the SPE cartridge, and the analyte is retained on the solid phase. Interfering compounds are then washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent. Various sorbents can be used in SPE, including C18, which is effective for retaining non-polar compounds like this compound. SPE has been successfully used for the extraction of acidic herbicides from water samples prior to LC-MS/MS analysis. researchgate.net

Alkaline and Enzymatic Hydrolysis for Bound Compound Release

In environmental and biological samples, this compound may exist in a "bound" form, conjugated to other molecules. To accurately quantify the total amount of the compound, these conjugates must be cleaved to release the parent molecule.

Alkaline Hydrolysis: This technique involves treating the sample with a strong base, such as sodium hydroxide (B78521), to break the ester or amide bonds that form conjugates. This process is particularly relevant for the analysis of 2,4,5-T esters and other conjugated forms. eurl-pesticides.eu For instance, alkaline hydrolysis has been incorporated into the QuEChERS method to determine the total concentration of acidic pesticides, including their esters and conjugates. researchgate.netproof-acs.de The conditions for alkaline hydrolysis, such as temperature and duration, need to be carefully optimized to ensure complete cleavage without degrading the target analyte. eurl-pesticides.euacs.org

Enzymatic Hydrolysis: As an alternative to harsh chemical methods, enzymatic hydrolysis offers a milder and more selective approach to cleaving conjugates. ajpamc.comucr.eduncsu.edu Specific enzymes can be used to target and break particular types of bonds. For example, lipases can be used for the hydrolysis of ester bonds. ajpamc.com While the application of enzymatic hydrolysis specifically for this compound is not extensively documented in the provided search results, it is a well-established technique for releasing conjugated phenols and parabens from biological samples. nih.gov The efficiency of enzymatic hydrolysis depends on factors such as enzyme concentration, incubation time, and pH. nih.gov

Dispersive Liquid-Liquid Microextraction Techniques

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that has gained popularity due to its simplicity, speed, and low solvent consumption. mdpi.comresearchgate.netajol.info In DLLME, a mixture of an extraction solvent (a few microliters) and a disperser solvent is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. mdpi.comresearchgate.net The mixture is then centrifuged to separate the small volume of extractant, which can be directly analyzed. mdpi.com DLLME has been successfully applied to the extraction of various organic compounds, including herbicides, from water samples. ajol.inforsc.org

QuEChERS Method Applications in Pesticide Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has revolutionized pesticide residue analysis. unirioja.es It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). ajol.inforesearchgate.net The d-SPE step employs a small amount of sorbent (like PSA, C18, or GCB) to remove interferences from the extract. ajol.info The QuEChERS method has been shown to provide good recoveries for a wide range of pesticides. While direct applications for "this compound" were not explicitly found, modified QuEChERS methods have been developed for acidic pesticides, which often require acidification of the extraction solvent to ensure good recovery. eurl-pesticides.eu The inclusion of an alkaline hydrolysis step within the QuEChERS workflow allows for the determination of total acid herbicide residues, including their esters. researchgate.net

Chromatographic Separation and Detection Strategies

Once the sample has been extracted and cleaned up, the final step is the separation and detection of this compound. This is typically achieved using chromatographic techniques coupled with sensitive detectors.

Chromatographic Separation

Chromatography is a powerful technique for separating the components of a mixture. For the analysis of this compound, both gas chromatography (GC) and liquid chromatography (LC) are employed.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. oup.com Since 2,4,5-T is a carboxylic acid, it is often derivatized to a more volatile ester form (e.g., methyl ester) before GC analysis. coresta.orgnih.gov This derivatization can be achieved using reagents like diazomethane (B1218177) or boron trichloride-methanol. oup.comcoresta.org The separation is performed on a capillary column, and the choice of the stationary phase is critical for achieving good resolution. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique that can be used to analyze a wider range of compounds, including those that are not suitable for GC. nih.govnih.gov Reversed-phase HPLC, using a C18 column, is commonly used for the separation of phenoxy acid herbicides. nih.govresearchgate.net The mobile phase typically consists of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.nethpst.cz

Detection Strategies

The detector coupled to the chromatograph is responsible for identifying and quantifying the analyte as it elutes from the column.

Mass Spectrometry (MS): Mass spectrometry is a highly specific and sensitive detection technique that provides information about the mass-to-charge ratio of ions. researchgate.netresearchgate.net When coupled with GC (GC-MS) or LC (LC-MS), it allows for the unambiguous identification and quantification of the target analyte, even at very low concentrations. nih.govcoresta.orgnih.gov

Tandem Mass Spectrometry (MS/MS): For even greater selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often used. researchgate.netresearchgate.netcoresta.orghpst.cz In this technique, a specific ion of the analyte is selected and fragmented, and the resulting fragment ions are then detected. nih.gov This multiple-reaction monitoring (MRM) mode significantly reduces background noise and allows for detection at parts-per-trillion levels. hpst.cz

Electron Capture Detector (ECD): The electron capture detector is a highly sensitive detector for halogenated compounds like this compound. coresta.orgacs.orgepa.gov It is often used in conjunction with GC for the routine monitoring of these types of pesticides. tandfonline.com

Gas Chromatography (GC) Applications for Ester Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, due to the low volatility and polar nature of the parent phenoxyacetic acids, derivatization is a mandatory step to convert them into more volatile forms suitable for GC analysis. capes.gov.brchromtech.com.au For esters like this compound, analysis can sometimes proceed directly, but often a hydrolysis step to the parent acid followed by a standardized derivatization is employed for comprehensive analysis of all forms of the herbicide. coresta.orgepa.gov

Electron Capture Detection (EC/GC) for Phenoxyalkanoic Herbicides

Gas chromatography coupled with an electron capture detector (GC-ECD) is a classic and highly effective method for the analysis of halogenated compounds such as phenoxyalkanoic herbicides. gcms.cz The ECD is exceptionally sensitive to electronegative atoms like the chlorine atoms present in the 2,4,5-T molecule, allowing for extremely low detection limits. gcms.czusgs.govusgs.gov

Research has established GC-ECD as a robust technique for determining residues of 2,4,5-T and other related herbicides in environmental samples like water and soil. usgs.govusgs.govresearchgate.net The method involves extracting the herbicides from the sample, derivatizing them to a volatile ester form (typically methyl esters), and then injecting the derivative into the GC system. chromtech.com.au The high sensitivity of the ECD makes it possible to detect these herbicides at parts-per-trillion (ppt) levels. usgs.gov For instance, with one-liter water samples, practical lower limits of measurement for 2,4,5-T using GC-ECD can be as low as 2 ppt. usgs.gov To ensure accurate identification, results are often confirmed using a second GC column with a different stationary phase. chromtech.com.augcms.cz

Table 1: GC-ECD Operating Conditions for Phenoxyalkanoic Herbicide Analysis

Parameter Condition 1 Condition 2
Column Rtx®-CLPesticides2 (30m, 0.32mm ID, 0.25µm) chromtech.com.au DC-200 silicone + Carbowax 20M usgs.gov
Injector Temp. 250 °C cloudfront.net Not Specified
Detector Micro-ECD cloudfront.net Electron Capture Detector usgs.gov
Detector Temp. 330 °C cloudfront.net Not Specified
Carrier Gas Helium cloudfront.net Not Specified

| Derivatization | Methylation (Diazomethane) chromtech.com.au | Methylation (Diazomethane or BF3-Methanol) usgs.gov |

Transesterification to Methyl Esters for GC Quantification

To ensure uniform and reliable quantification by GC, different ester forms of phenoxy herbicides (like the pentyl, butyl, or isooctyl esters) are often converted to a single, common derivative. coresta.org This is typically achieved through hydrolysis of the original ester to the parent acid (e.g., 2,4,5-trichlorophenoxyacetic acid), followed by esterification to form the methyl ester. epa.govusda.gov This process is also referred to as transesterification when an ester is converted directly to another ester.

This derivatization to methyl esters is crucial because the parent acids and phenols are too polar and not sufficiently volatile for direct GC analysis, which can lead to poor peak shape and adsorption on the column. capes.gov.brchromtech.com.au Several reagents are used for this methylation step:

Diazomethane: A common and effective reagent for creating methyl esters for GC analysis. chromtech.com.auusgs.gov

Boron Trifluoride-Methanol (BF₃-Methanol): An alternative esterification procedure evaluated alongside diazomethane for preparing methyl esters of phenoxy acids. usgs.gov

Trimethylsulfonium Hydroxide (TMSH): This reagent can esterify the acid form and also trans-esterify existing esters into their corresponding methyl esters, simplifying the final analysis. capes.gov.br

The resulting methyl esters, such as 2,4,5-T methyl ester, are more volatile and exhibit better chromatographic properties, allowing for sharp peaks and accurate quantification. capes.gov.brresearchgate.net EPA Method 8151A, for example, details procedures for analyzing chlorinated herbicides by GC using methylation. epa.govnewtowncreek.info

Liquid Chromatography (LC) Techniques

Liquid chromatography, particularly high-pressure liquid chromatography (HPLC), offers a significant advantage over GC for the analysis of many phenoxyalkanoic compounds because it can often analyze the acids and esters directly without a derivatization step. jcsp.org.pknih.gov

High-Pressure Liquid Chromatography (HPLC) for Ester and Acid Determination

HPLC is a powerful technique for separating and quantifying components in a mixture. For phenoxy herbicides, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the analytes is influenced by factors such as the mobile phase composition (e.g., the ratio of water to acetonitrile or methanol) and the pH of the eluent. nih.gov

This technique allows for the direct analysis of both the ester forms (like this compound) and the parent acid forms (like 2,4,5-T) in the same run, which is a major advantage for understanding the environmental fate of these compounds. jcsp.org.pkcapes.gov.br Detection is typically performed using a UV detector, as the aromatic ring in these herbicides absorbs ultraviolet light. jcsp.org.pk Multiresidue methods have been developed using automated solid-phase extraction followed by on-line HPLC with diode array detection to determine phenoxyalkanoic acids and their phenolic byproducts in soil. capes.gov.br

Ion-Interaction Reversed-Phase HPLC for Hydrophilic and Hydrophobic Herbicide Mixtures

Analyzing complex mixtures containing herbicides with a wide range of polarities (from hydrophilic acids to more hydrophobic esters) can be challenging with standard RP-HPLC. Ion-interaction reversed-phase HPLC is an advanced technique that addresses this issue.

In this method, an ion-interaction reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydroxide) or a long-chain alkylamine (e.g., octylamine), is added to the mobile phase. nih.gov This reagent dynamically modifies the surface of the reversed-phase column. For acidic herbicides like 2,4,5-T, which are negatively charged at neutral pH, the positively charged ion-interaction reagent pairs with the analyte. This ion-pairing effect alters the retention characteristics, enabling the simultaneous separation of both ionic (hydrophilic) and non-ionic (hydrophobic) compounds in a single chromatographic run. oup.com The technique has been successfully applied to separate mixtures including 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) along with other hydrophilic and hydrophobic herbicides in water samples.

Mass Spectrometry (MS) Coupled Techniques

Coupling chromatographic systems with mass spectrometry (MS) provides a powerful tool for both quantification and unambiguous identification of analytes. The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that serves as a highly specific fingerprint for each compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used as a confirmatory technique for GC-ECD results. acs.org After derivatization to their methyl esters, compounds like 2,4,5-T can be separated by GC and then ionized and detected by the mass spectrometer. researchgate.net The resulting mass spectrum provides definitive identification of the herbicide. nih.govsocotec.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a tandem mass spectrometer (LC-MS/MS), has become the technique of choice for many modern analytical labs. socotec.co.ukdiva-portal.org It combines the separation power of HPLC with the high sensitivity and specificity of MS/MS. A key advantage is that it allows for the direct analysis of the polar acid forms of herbicides without any derivatization, streamlining sample preparation. coresta.orghpst.cz LC-MS/MS methods have demonstrated exceptional sensitivity, capable of detecting and quantifying herbicides like 2,4,5-T in drinking water at concentrations as low as 1–2 parts per trillion (ppt) via direct injection. hpst.cz

Table 2: Comparison of Analytical Techniques for Phenoxyalkanoic Herbicides

Technique Derivatization Required? Typical Detector Key Advantage Common Application
GC-ECD Yes (for acids) Electron Capture Detector (ECD) High sensitivity for halogenated compounds. gcms.cz Trace residue analysis in environmental samples. usgs.gov
HPLC-UV No UV/Diode Array Detector Direct analysis of acids and esters. jcsp.org.pknih.gov Quantification of parent compounds and esters. capes.gov.br
GC-MS Yes (for acids) Mass Spectrometer (MS) Definitive compound identification. socotec.co.uk Confirmation of identity. acs.org

| LC-MS/MS | No | Tandem Mass Spectrometer (MS/MS) | High sensitivity and specificity without derivatization. coresta.orgsocotec.co.uk | Ultra-trace analysis in complex matrices. hpst.cz |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multiresidue Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the multiresidue analysis of acidic herbicides, including esters like this compound. eurl-pesticides.euresearchgate.net This powerful analytical tool offers high sensitivity and selectivity, making it ideal for detecting trace levels of contaminants in complex matrices. chrom-china.com

The general analytical approach for phenoxy acid esters involves a hydrolysis step to convert the esters to their corresponding acid form, 2,4,5-T in this case. coresta.orgdiva-portal.org This is crucial because it allows for the determination of the total acid equivalent, encompassing the parent acid, its salts, and various esters. eurl-pesticides.eudiva-portal.org For instance, the European Union's residue definition for 2,4,5-T considers the sum of the acid, its salts, and esters, expressed as 2,4,5-T. eurl-pesticides.eu

Sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed, sometimes incorporating alkaline or enzymatic hydrolysis to facilitate the conversion of esters and conjugates to the free acid form before instrumental analysis. eurl-pesticides.eu

LC-MS/MS analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. diva-portal.org In this mode, the first quadrupole of the mass spectrometer is set to select the specific precursor ion of the analyte (e.g., the deprotonated molecule of the hydrolyzed 2,4,5-T), which is then fragmented in the collision cell. The second quadrupole is then set to monitor for specific product ions, creating a highly selective transition that minimizes interferences from the sample matrix. diva-portal.org For example, in the analysis of 2,4,5-T, a precursor ion at m/z 255.49 might be selected, with product ions at m/z 194.90 and others being monitored for quantification and confirmation. researchgate.net

The high sensitivity of modern LC-MS/MS systems allows for the detection of these herbicides at very low concentrations, often in the parts-per-trillion (ppt) range, directly from water samples with minimal preparation. hpst.cz

Table 1: LC-MS/MS Parameters for the Analysis of Related Phenoxyacetic Acids

ParameterSettingReference
Instrument Agilent 6495 Triple Quadrupole LC/MS hpst.cz
Ionization Mode Negative Ionization hpst.cz
Analytical Column Agilent ZORBAX Eclipse Plus C18, HD 2.1 × 100 mm, 1.8 µm hpst.cz
Mobile Phase A: 0.10% acetic acid in water; B: Acetonitrile hpst.cz
Detection Levels 1–2 parts per trillion (ppt) hpst.cz

This table presents typical parameters for the analysis of phenoxyacetic acids, which would be applicable to the hydrolyzed form of this compound.

Application in Municipal and Industrial Wastewater Monitoring

The monitoring of herbicides like 2,4,5-T and its derivatives in municipal and industrial wastewater is critical for assessing environmental contamination and ensuring regulatory compliance. epa.govepa.gov Wastewater can be a complex matrix containing numerous potential interferences, making robust analytical methods essential. aquacycl.combadgermeter.com

The US Environmental Protection Agency (EPA) provides standardized methods, such as Method 615 and Method 1658, for the determination of chlorinated herbicides in municipal and industrial wastewater. epa.govepa.gov These methods are designed to determine the total free acid concentration, which includes any salts and esters that are hydrolyzed to the parent acid during the analytical procedure. epa.gov

The general procedure for wastewater analysis involves several key steps:

Sample Preservation and Preparation: Samples are typically preserved by refrigeration. The pH of the sample is adjusted to be highly basic (pH 12 or greater) to hydrolyze the esters to their corresponding acid salts. epa.gov

Extraction: The sample is then extracted to remove interferences. Afterward, the aqueous phase is acidified (pH less than 2) to convert the acid salts to the free acid form. epa.gov The free acids are then extracted from the water using a suitable organic solvent like methylene (B1212753) chloride or ethyl ether. epa.govepa.gov

Derivatization (for GC analysis): For analysis by gas chromatography (GC), the extracted acids are often converted to their methyl esters using a derivatizing agent like diazomethane. accustandard.com

Analysis: The prepared extract is then analyzed, historically by GC with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds. accustandard.comusgs.gov More modern approaches utilize LC-MS/MS, which often does not require derivatization. hpst.cz

The National Wastewater Surveillance System (NWSS) in the United States monitors wastewater for various pathogens and could potentially be adapted for chemical contaminants, providing a community-level overview of exposure. cdc.gov Continuous or periodic monitoring of wastewater influent is crucial for treatment facilities to optimize their processes and prevent the release of harmful substances into the environment. badgermeter.com

Table 2: Key Parameters for Wastewater Monitoring

ParameterImportanceReference
pH Affects the form of the analyte (acid vs. salt) and extraction efficiency. epa.govepa.gov
Chemical Oxygen Demand (COD) An indicator of the overall organic content and potential matrix interference. badgermeter.com
Biological Oxygen Demand (BOD) Measures the amount of oxygen consumed by microorganisms, indicating organic pollution. aquacycl.com
Total Suspended Solids (TSS) Particulate matter that can interfere with extraction and analysis. aquacycl.com

This table outlines general wastewater parameters that are important to consider during the analysis of herbicides like this compound.

Qualitative Identification and Quantitative Determination Strategies

The accurate identification and quantification of this compound, or more commonly its hydrolyzed form 2,4,5-T, relies on a combination of chromatographic separation and selective detection.

Qualitative Identification: Qualitative identification confirms the presence of the target analyte. In chromatography, the primary identifier is the retention time—the time it takes for the analyte to pass through the chromatographic column. For a positive identification, the retention time of a peak in a sample must match that of a known standard analyzed under the same conditions. epa.gov

However, retention time alone is not sufficient for unambiguous identification, especially in complex matrices. Therefore, mass spectrometry is invaluable. In LC-MS/MS, the selection of a specific precursor ion and the subsequent detection of one or more characteristic product ions provide a high degree of confidence in the analyte's identity. researchgate.net The ratio of the responses of two different product ions for a given precursor should be consistent between the sample and a standard. researchgate.net

Quantitative Determination: Quantitative analysis determines the concentration of the analyte in the sample. This is typically achieved by using an external standard calibration method. chrom-china.com A series of standard solutions with known concentrations of the analyte are analyzed to create a calibration curve, which plots the instrument response against the concentration. The concentration of the analyte in an unknown sample is then calculated by comparing its response to the calibration curve. epa.gov

The use of an internal standard is a common practice to improve the accuracy and precision of quantification. oup.com An internal standard is a compound with similar chemical properties to the analyte but is not present in the sample. It is added to all samples and standards at a known concentration. Any variations in sample preparation or instrument response will affect both the analyte and the internal standard, and the ratio of their responses is used for quantification, which can correct for these variations. oup.com For phenoxyacetic acids, isotopically labeled versions of the analytes are often used as ideal internal standards. oup.com

Limits of detection (LOD) and limits of quantification (LOQ) are critical parameters in quantitative analysis. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. chrom-china.com For phenoxyacetic acids like 2,4,5-T, modern analytical methods can achieve LODs in the low nanogram per liter (ng/L) or part-per-trillion (ppt) range in water samples. chrom-china.comhpst.cz

Table 3: Performance Metrics for Phenoxyacetic Acid Analysis

MetricTypical ValuesReference
Linearity (Correlation Coefficient, r²) > 0.997 chrom-china.com
Limit of Detection (LOD) in Water 0.00010–0.00090 µg/L chrom-china.com
Limit of Quantification (LOQ) in Water 0.00033–0.00300 µg/L chrom-china.com
Recovery 80% to 102% chrom-china.com
Relative Standard Deviation (Precision) 1.4% to 12.6% chrom-china.comresearchgate.net

This table summarizes typical performance characteristics for the quantitative analysis of phenoxyacetic acids in water, which are relevant for the determination of this compound following hydrolysis.

Ecological Impact Research on Non Human Organisms and Ecosystems

Phytotoxicological Effects and Plant Responses

The herbicidal activity of 2,4,5-T is rooted in its function as a synthetic auxin, leading to profound morphological and physiological changes in susceptible plants, with sensitivity varying across species. herts.ac.ukwikipedia.org

Mechanisms of Herbicidal Action as Synthetic Auxins

2,4,5-T and its esters, including the pentyl form, function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). bris.ac.uk These synthetic compounds are readily absorbed by the foliage and roots and are translocated throughout the plant. herts.ac.uk Unlike natural IAA, which plants can metabolize, synthetic auxins like 2,4,5-T persist and accumulate within plant cells, leading to phytotoxicity. bris.ac.ukxtbg.ac.cn

The herbicidal action is mediated through two primary pathways:

Direct Cellular Effects: Upon binding to specific receptors on the cell surface, 2,4,5-T initiates immediate responses, including changes in ion movement across the plasma membrane and extension of the cell wall, which causes cell elongation. bris.ac.uk

Gene Expression Modification: 2,4,5-T enters the cell and binds to transcription factors, which then move into the nucleus and activate auxin-responsive genes. bris.ac.uk This leads to the uncontrolled production of proteins and ethylene (B1197577). xtbg.ac.cncoresta.org The resulting abnormal and unsustainable growth ultimately causes tissue damage and plant death. coresta.org

Morphological and Physiological Modifications in Broadleaf Plants

Exposure to 2,4,5-T induces a range of visible and internal changes in susceptible broadleaf plants. ashs.org These modifications are characteristic of auxin herbicide toxicity and include:

Epinasty: A downward bending and twisting of leaves and stems due to uneven growth. ashs.orgresearchgate.net

Abnormal Growth: Uncontrolled cell division and elongation lead to stem swelling, brittleness, and general distorted growth. xtbg.ac.cn

Tissue Damage: Proliferation of vascular tissue can occur, and eventually, the plant's transport systems (phloem) are destroyed. cambridge.orgresearchgate.net

Senescence and Necrosis: The overproduction of ethylene accelerates aging (senescence) and leads to tissue death (necrosis), particularly in meristematic regions. xtbg.ac.cncoresta.orgresearchgate.net

In a study on pea plants, high concentrations of the related herbicide 2,4-D induced severe disturbances in mesophyll cell structure and proliferation of vascular tissue in young leaves. researchgate.net These effects are accompanied by an overproduction of reactive oxygen species (ROS), leading to oxidative damage to proteins and lipids. researchgate.net

Differential Sensitivity Across Plant Species and Crop Types

A key characteristic of phenoxyacetic acid herbicides like 2,4,5-T is their selective action. They are highly effective against broad-leaved plants (dicots) while grasses (monocots) are generally more tolerant. bris.ac.ukxtbg.ac.cn This selectivity is a primary reason for their widespread historical use in agriculture and land management. coresta.org

The reasons for this differential sensitivity are complex and not fully understood but are thought to involve differences in herbicide translocation, metabolism, and vascular anatomy between monocots and dicots. xtbg.ac.cn However, even among broadleaf species, sensitivity can vary significantly. For example, a field survey following industrial emissions of 2,4-D and 2,4,5-T found that species like Ailanthus and Ulmus were very sensitive, exhibiting injury at lower concentrations, while species such as Acer saccharum and Syringa were more tolerant. ashs.org

Table 1: Differential Sensitivity of Woody Plants to Phenoxyacetic Acid Herbicides

Sensitivity LevelPlant Species
Very SensitiveAilanthus altissima, Ulmus parvifolia
SensitiveCercis canadensis, Acer platanoides, Fraxinus pennsylvanica, Forsythia intermedia, Gingko biloba
TolerantAcer saccharum, Berberis mentorensis, Malus spp., Prunus spp., Syringa spp.

Data sourced from a study on plant injury from industrial emissions of 2,4-D and 2,4,5-T. ashs.org

Environmental Exposure Dynamics in Aquatic Biota

When introduced into aquatic environments, the ester form of 2,4,5-T, such as 2,4,5-T-pentyl, influences its behavior, fate, and potential exposure levels for aquatic organisms.

Characterization of Ester Exposure Levels in Water Bodies

Historically, the application of 2,4,5-T for weed control on land and directly in water systems led to its presence in water bodies. epa.gov Direct application to streams was a primary source of contamination. oregonstate.edu Monitoring following such applications showed that initial concentrations could be as high as 90 parts per billion (ppb), though levels above 10 ppb were less common. oregonstate.edu These residue levels typically decline rapidly due to dilution, degradation, and adsorption. oregonstate.edu

In one study in New Zealand where a 2,4,5-T butyl ester was applied by air, only 0.6% of the applied herbicide entered an adjacent stream over a six-month period, with most of that occurring during the first storm event. tandfonline.com Ambient air monitoring in agricultural areas in the USA found 2,4,5-T levels ranging from 0.06 to 14.6 µg/m³. pic.int While specific data for this compound is not available, these findings for other esters indicate the potential for aquatic contamination following use.

Influence of Ester Formulations on Aquatic Environmental Fate

The formulation of a phenoxy herbicide significantly impacts its behavior in water. usda.gov Ester forms, like this compound, are generally less soluble in water and more soluble in oils compared to the acid or salt forms. pic.int This lower water solubility affects their distribution and persistence. mass.gov

Key factors influenced by the ester formulation include:

Hydrolysis: In aquatic environments, esters of phenoxyacetic acids hydrolyze to the parent acid, which is the primary biologically active form. coresta.orgnih.gov The rate of this hydrolysis is influenced by pH, temperature, and the presence of organic matter. nih.govjuniperpublishers.com For instance, the hydrolysis half-life for 2,4,5-T isooctyl ester in water at pH 7 is approximately two weeks. nih.gov Generally, the rate of ester hydrolysis decreases with the increasing molecular weight of the alcohol component. juniperpublishers.com Therefore, a pentyl ester would be expected to hydrolyze more slowly than shorter-chain esters like butyl or ethyl esters.

Bioavailability and Toxicity: Ester formulations are more readily absorbed by fish and other aquatic organisms, likely through the gills, where they are then hydrolyzed to the toxic acid form. juniperpublishers.comwho.int This makes ester formulations generally more toxic to aquatic life than salt or acid forms. juniperpublishers.comwho.int

Persistence: While the ester form may be less persistent due to hydrolysis, the resulting 2,4,5-T acid can persist in the environment. herts.ac.uk The degradation of the acid is primarily microbial. coresta.org

Table 2: Properties of Phenoxyacetic Acid Formulations

Formulation TypeWater SolubilityAquatic FateToxicity to Fish
AcidSparingly Soluble (e.g., 150 mg/L for 2,4,5-T) pic.intSubject to microbial degradation. coresta.orgLess toxic than esters. who.int
Amine SaltHighDissociates to the anion. juniperpublishers.comLow toxicity. who.int
Ester (e.g., Pentyl)Low / Insoluble pic.intHydrolyzes to the acid form; rate depends on ester chain length. nih.govjuniperpublishers.comMore toxic due to higher absorption. juniperpublishers.comwho.int

Impact on Microbial Ecosystem Functions

The introduction of synthetic chemical compounds into the environment necessitates a thorough understanding of their ecological repercussions. For the chemical compound this compound, a pentyl ester of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), research into its specific interactions with microbial ecosystems is critical. While direct studies focusing exclusively on the pentyl ester are not extensively documented in publicly available scientific literature, general principles derived from research on 2,4,5-T and its other ester forms can provide insights into its expected behavior and impact on microbial communities. The esterification of 2,4,5-T, such as to its pentyl form, can alter its physicochemical properties, which in turn influences its environmental fate and biological interactions.

Alterations in Soil Microbial Community Structure and Activity

The application of phenoxy herbicides, including esters of 2,4,5-T, can lead to significant alterations in the structure and activity of soil microbial communities. These changes are often concentration-dependent and can vary based on soil type, organic matter content, and environmental conditions.

The degradation of 2,4,5-T esters in the soil is primarily a microbial process. usda.gov The ester is typically hydrolyzed to the parent acid, 2,4,5-T, which is then further degraded by various soil microorganisms. usda.gov Several bacterial species, including those from the genera Burkholderia, Nocardioides, Sphingomonas, and Bradyrhizobium, have been identified as capable of degrading 2,4,5-T. frontiersin.org The repeated application of such herbicides can lead to an enrichment of these degrading populations.

The length of the alkyl chain in the ester can influence its properties and, by extension, its interaction with microbes. mdpi.com While specific data for the pentyl ester is scarce, studies on other homologous series of compounds have shown that the alkyl chain length can affect toxicity and biodegradability. mdpi.comnih.gov For some compounds, an increase in alkyl chain length has been associated with changes in biodegradability. mdpi.com

The following table summarizes the potential effects of phenoxy herbicide esters on soil microbial communities, which can be extrapolated to understand the likely impacts of this compound.

Microbial Parameter Observed Effect of Phenoxy Herbicide Esters Potential Implication of this compound
Microbial Biomass Initial temporary decrease, followed by recovery or shifts in dominant species.A similar transient inhibitory effect on the overall microbial population could be expected.
Community Structure Shifts in the relative abundance of different microbial groups (e.g., bacteria, fungi, actinomycetes). Decrease in the Gram-negative to Gram-positive bacteria ratio with increasing concentration. researchgate.netLikely to alter the existing microbial equilibrium, potentially favoring organisms capable of its degradation.
Enzyme Activity Inhibition or stimulation of soil enzymes involved in nutrient cycling, depending on the specific enzyme and concentration.Could interfere with key soil processes like nitrogen and phosphorus cycling through effects on relevant enzymes.
Degrader Populations Enrichment of microbial populations capable of utilizing the herbicide as a substrate. frontiersin.orgExpected to select for and increase the population of 2,4,5-T degrading microorganisms over time.

Effects on Microbial Degradation of Other Xenobiotics

The presence of one xenobiotic compound in the soil can influence the microbial degradation of others. This can occur through several mechanisms, including co-metabolism, competitive inhibition, or the induction of broad-specificity enzymes. The introduction of this compound into a microbial ecosystem could therefore have implications for the breakdown of other pollutants.

Microbial populations that become adapted to degrading this compound might exhibit enhanced degradation capabilities for other structurally similar chlorinated phenoxyacetic acids. The enzymes involved in the initial steps of 2,4,5-T degradation, for instance, may also act on other related herbicides. Some bacterial strains have been shown to possess the genetic capability to degrade both 2,4-D and 2,4,5-T. nih.gov

Conversely, the presence of this compound could inhibit the degradation of other xenobiotics. This could happen if it is toxic to the microorganisms responsible for degrading another compound or if it acts as a competitive inhibitor for the enzymes involved in another degradation pathway. The simultaneous presence of multiple herbicides can lead to complex interactions within the microbial community, sometimes resulting in slower degradation rates for one or more of the compounds.

The table below outlines the potential interactions of this compound with the microbial degradation of other xenobiotics, based on general principles of microbial ecology.

Type of Interaction Mechanism Potential Outcome
Enhanced Degradation (Co-metabolism/Cross-acclimation) The enzymes induced for the degradation of this compound may also be effective against other structurally related xenobiotics.Accelerated removal of other chlorinated phenoxy herbicides from the soil.
Inhibition of Degradation This compound or its metabolites may be toxic to microbial populations that degrade other xenobiotics. It could also act as a competitive substrate for degradative enzymes.Slower degradation rates for other pollutants, potentially leading to their increased persistence in the environment.
No Significant Effect The microbial pathways for the degradation of this compound and other xenobiotics are distinct and do not influence one another.The degradation of other xenobiotics proceeds at its normal rate, unaffected by the presence of this compound.

Comparative Environmental Behavior and Future Research Directions

Comparative Hydrolysis and Degradation of 2,4,5-T-pentyl with Other Esters

The structure of the alcohol moiety in the ester, specifically its chain length and degree of branching, plays a critical role in determining the physicochemical properties and, consequently, the environmental behavior of the herbicide.

Volatility: Ester forms of phenoxy herbicides can evaporate and drift as vapors, posing a risk to non-target plants. cambridge.org Generally, esters with shorter alcohol chains (e.g., methyl, ethyl, butyl) are considered "high-volatile," while those with longer or more complex chains (e.g., butoxyethanol, isooctyl) are classified as "low-volatile" to reduce drift. cambridge.orgarizona.edu A pentyl ester would likely fall between these categories, possessing moderate volatility.

Hydrolysis Rate: The rate of hydrolysis, which converts the ester to the active acid form, is influenced by the molecular weight and structure of the alcohol portion. juniperpublishers.com Studies on 2,4-D esters have shown that the hydrolysis rate can decrease as the molecular weight of the alcohol chain increases. juniperpublishers.com For example, in an aqueous solution at pH 9, the hydrolysis half-life for the 2-butoxyethyl ester of 2,4-D was 0.6 hours, whereas for the longer-chain 2-octyl ester, it was 37 hours. inchem.org This suggests that this compound would hydrolyze at a rate likely intermediate between a butyl ester and an octyl ester.

Solubility and Adsorption: Esterification generally decreases water solubility compared to the parent acid or its salt forms. arizona.edu This lower solubility, combined with a higher affinity for organic matter, means that ester formulations tend to be more strongly adsorbed to soil colloids. arizona.edu This increased adsorption can reduce the potential for the herbicide to leach through the soil profile. arizona.edu The specific lipophilicity, often indicated by the octanol-water partition coefficient (log Kₒw), is affected by the alkyl chain length, with studies on other herbicidal ionic liquids showing log Kₒw values increasing with chain elongation up to a certain point. researchgate.net

The persistence and mobility of phenoxy herbicide esters are directly linked to their hydrolysis rate and adsorption characteristics. While the ester forms themselves are generally short-lived in the environment due to rapid hydrolysis, the resulting parent acid can persist. tandfonline.comepa.gov

Mobility: The initial mobility of the ester form is limited by its lower water solubility and higher adsorption to soil organic matter compared to the acid or salt forms. arizona.edu However, once hydrolysis occurs, the resulting 2,4,5-T acid is more water-soluble and mobile, creating a potential for leaching into groundwater, a characteristic noted for 2,4,5-T acid itself. juniperpublishers.comherts.ac.uk Therefore, while the pentyl ester form would be less mobile initially, its degradation product (the acid) has a high potential for movement within the soil profile. herts.ac.uk Studies have shown that even with low-volatile esters, the majority of the herbicide residue remains in the upper layers of the soil. arizona.edu

Table 1: Comparative Properties and Environmental Fate of Phenoxy Herbicide Esters Data is illustrative and based on findings for 2,4-D and 2,4,5-T esters to infer the likely behavior of this compound.

Ester Form (Example)Relative VolatilityRelative Hydrolysis Rate to AcidInitial Mobility in SoilPrimary Influencing Factor
Short-Chain (e.g., Butyl Ester)HighFastLow to ModerateRapid hydrolysis to more mobile acid form. tandfonline.comnih.gov
Mid-Chain (e.g., Pentyl Ester)Moderate (Inferred)Moderate (Inferred)Low (Inferred)Balance of chain length effects on volatility and hydrolysis. (Inferred from arizona.edujuniperpublishers.com)
Long-Chain (e.g., Isooctyl Ester)LowSlowerLowLower water solubility and slower hydrolysis reduce initial mobility. arizona.edujuniperpublishers.cominchem.org
Glycol Ester (e.g., Butoxyethyl Ester)LowVery FastLowChemical structure allows for rapid hydrolysis despite higher molecular weight. inchem.org

Influence of Ester Chain Length and Branching on Environmental Fate

Research Gaps and Emerging Areas in this compound Studies

While the general behavior of phenoxy herbicide esters is understood, significant research gaps exist, particularly for less common variants like the pentyl ester. Future research is poised to leverage advanced technologies to close these gaps and develop more effective environmental management strategies.

Current models for predicting the environmental fate of herbicides often rely on simplified assumptions and may not fully capture the complexities of real-world conditions. mdpi.com A significant research gap is the development and application of advanced, high-resolution models specifically for 2,4,5-T esters.

Need for Sophisticated Models: Future research should focus on employing advanced computational tools, such as Computational Fluid Dynamics (CFD) for modeling air dispersion and drift, and fractional partial differential equations (FPDE) for simulating transport in complex systems like soil. researchgate.netpurdue.edu These models can incorporate "memory" into the system, providing a more accurate description of physical processes over time. researchgate.net

Parameterization for Specific Esters: There is a need to parameterize these models for specific esters like this compound. This involves gathering precise data on properties like vapor pressure, soil-water partitioning coefficients (Kd), and hydrolysis kinetics under various environmental conditions (e.g., different soil types, pH, and temperatures), which are currently lacking. Such models could better predict off-target movement and persistence, informing more precise application guidelines. mdpi.comresearchgate.net

Bioremediation, which uses microorganisms to break down pollutants, is considered an environmentally sustainable and cost-effective method for cleaning up sites contaminated with herbicides like 2,4,5-T. mdpi.comnih.gov

Identifying and Engineering Microbes: While numerous bacterial and fungal strains capable of degrading 2,4-D and 2,4,5-T have been identified (e.g., Nocardiodes simplex, Pseudomonas sp., Phanerochaete chrysosporium), research is needed to find or engineer microbes specifically effective against the pentyl ester and its breakdown products. mdpi.comresearchgate.net Future work could involve isolating novel microbes from contaminated sites or using genetic engineering to enhance the degradation capabilities of known strains. mdpi.com

Optimizing Bioremediation Techniques: Strategies such as bioaugmentation (adding specialized microbes to a site) and biostimulation (adding nutrients to encourage native microbial activity) hold promise. nih.gov Research should focus on optimizing these techniques for 2,4,5-T ester contamination, potentially in ex-situ bioreactors or through in-situ applications, to ensure efficient and complete degradation of the pollutants. nih.govepa.gov

A major emerging area is the application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to the study of herbicide biodegradation. frontiersin.orgumyu.edu.ng These tools offer powerful, system-level insights into the complex biological processes involved.

Elucidating Degradation Pathways: Omics technologies can be used to uncover the complete metabolic pathways that microorganisms use to break down this compound. frontiersin.orgresearchgate.net For example, transcriptomics (studying expressed genes) and proteomics (studying proteins) can identify the specific enzymes and regulatory networks that are activated in the presence of the contaminant. researchgate.net This detailed molecular understanding is a critical research gap and is essential for overcoming bottlenecks in the degradation process.

Informing Bioremediation and Synthetic Biology: By identifying key degradation genes and enzymes, omics research can guide the development of more effective bioremediation strategies. umyu.edu.ngresearchgate.net This knowledge can be applied in metabolic engineering and synthetic biology to construct microbial consortia or individual "super-bug" strains with enhanced degradation efficiency and resilience, specifically tailored for the complete mineralization of this compound and other persistent organic pollutants. mdpi.commdpi.com

Long-Term Ecological Monitoring of Residual Esters and Metabolites

The historical use of phenoxyacetic acid herbicides, including esters of 2,4,5-T, necessitates a comprehensive understanding of their long-term environmental presence and ecological impact. Although the use of 2,4,5-T and its derivatives has been discontinued (B1498344) in many countries due to concerns over the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the persistence of the herbicide's esters and their metabolites in various environmental compartments warrants continued scientific scrutiny. ontosight.aihealthandenvironment.orgwikipedia.org Long-term ecological monitoring is crucial for assessing the legacy of these compounds and ensuring the ongoing health of affected ecosystems.

Monitoring programs for residual compounds like this compound focus on several key chemical species that arise from its application and subsequent environmental transformation. The primary compounds of interest in any long-term study would be the parent ester itself, its primary hydrolytic product, and subsequent degradation metabolites.

Parent Ester (this compound) : The initial persistence of the pentyl ester is a key factor. Ester forms are generally less soluble in water and more soluble in oils, which enhances their ability to penetrate plant cuticles. healthandenvironment.orgsolubilityofthings.com Their persistence in soil and on plant surfaces before hydrolysis determines the initial window of exposure for various organisms.

Herbicide Acid (2,4,5-T) : In soil, vegetation, and water, 2,4,5-T esters are hydrolyzed to the active acid form, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). tandfonline.com This conversion is a critical step in its environmental fate, as the acid form has different mobility and bioavailability characteristics compared to the ester.

Primary Metabolite (2,4,5-Trichlorophenol) : The acid form undergoes further, slower degradation to produce 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). tandfonline.comnih.gov This phenolic metabolite is of significant environmental concern itself and can persist in soil. Studies on related butyl esters have shown that soil residues can persist for extended periods, primarily in the form of 2,4,5-TCP, being detectable more than six months after the initial application. tandfonline.com

Research on the environmental fate of other 2,4,5-T esters provides valuable insights into what can be expected for this compound. A study monitoring the application of 2,4,5-T butyl ester on a hillside found that residues of the original ester, the acid form, and 2,4,5-TCP were still measurable in pasture vegetation six months post-application. tandfonline.com Soil residues, mainly as 2,4,5-TCP, were also persistent, with detectable levels found from treatments applied a year prior. tandfonline.com Such findings underscore the necessity of long-term monitoring to track the slow degradation and potential accumulation of these related compounds in the environment.

While significant bioaccumulation of 2,4,5-T compounds in the food chain is generally not observed, some uptake has been noted in organisms like algae. healthandenvironment.orgtandfonline.com The persistence of residues in soil and vegetation, however, may represent a pathway for dietary intake by grazing livestock and other wildlife. tandfonline.com

Future research should prioritize the development of specific long-term monitoring studies for this compound to fill existing data gaps. These studies would benefit from advanced analytical techniques capable of detecting ultra-trace levels of the ester and its specific metabolites in complex environmental matrices like soil, sediment, water, and biota. Furthermore, understanding the fate of the pentanol (B124592) moiety, released during hydrolysis, could provide a more complete picture of the compound's total environmental impact. oregonstate.edu

Interactive Data Tables

The following tables summarize key research findings relevant to the environmental behavior of 2,4,5-T and its derivatives.

Table 1: Research Findings on the Environmental Persistence of 2,4,5-T Esters and Metabolites

Compound/MatrixFindingTimeframeReference Study Insights
2,4,5-T butyl ester (in pasture vegetation) Measurable traces of ester, acid, and 2,4,5-TCP found.6 months post-applicationPersistence of residues may lead to dietary intake by grazing animals. tandfonline.com
2,4,5-T butyl ester (in soil) Residues persisted, principally as 2,4,5-TCP (12-100 ng/g).185 days post-applicationResidues were also detected from a treatment that occurred one year prior to the study. tandfonline.com
2,4,5-T (in forest floor) 87% of the applied 2,4,5-T was degraded.2 monthsThe organic layers of the forest floor facilitate significant degradation. oregonstate.edu
2,4,5-T (in grass) Half-life estimated on grass surfaces.8-17 daysDemonstrates relatively rapid initial decline on plant surfaces due to various factors including photodegradation and volatilization. healthandenvironment.org
2,4,5-T (in soil) General soil half-life estimated.21-24 daysMicrobial action is a key driver of degradation in soil. healthandenvironment.org
2,4,5-T esters (in water) Esters are typically hydrolyzed.Within a few daysHydrolysis to the acid form is a rapid process in aqueous environments. healthandenvironment.org

Table 2: Bioaccumulation and Metabolite Data for 2,4,5-T

OrganismCompound MeasuredFindingKey Takeaway
Algae 2,4,5-TBio-accumulation ratio of approximately 50 observed.Indicates some potential for uptake at the base of the aquatic food web. tandfonline.com
General 2,4,5-T CompoundsTend not to significantly accumulate in the food chain.Rapid excretion prevents high levels of bioaccumulation in most animals. healthandenvironment.orgtandfonline.com
Sheep 2,4,5-T and 2,4,5-TCPAfter being fed 2,000 ppm 2,4,5-T for 28 days, residues of 2,4,5-TCP were found in muscle, liver, and kidney.Demonstrates that metabolism to 2,4,5-TCP occurs in mammals and can be distributed to tissues. epa.gov
Rats, Pigs, Calves 2,4,5-TRapidly excreted, primarily in urine.The major route of elimination is through urine, limiting long-term retention. oregonstate.edu

Q & A

Q. What are the established methods for synthesizing and characterizing 2,4,5-T-pentyl in laboratory settings?

  • Category : Basic
  • Methodological Answer : Synthesis typically involves esterification of 2,4,5-trichlorophenol with pentanol under acid catalysis. Characterization requires GC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. For reproducibility, experimental protocols must detail reagent ratios, reaction temperatures, and purification steps (e.g., column chromatography). New compounds require elemental analysis and high-resolution mass spectrometry (HRMS) for identity validation . Known compounds should cross-reference spectral data with prior literature .

Q. How can researchers design initial toxicity assays for this compound?

  • Category : Basic
  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or lactate dehydrogenase assays) using human cell lines (e.g., HepG2). Dose-response curves should span 3–5 logarithmic concentrations. Include positive controls (e.g., sodium dodecyl sulfate) and negative controls (solvent-only). Statistical analysis (Student’s t-test or ANOVA) must compare treated vs. control groups, with p < 0.05 as significance threshold. Report IC₅₀ values and confidence intervals .

Q. What are the key considerations for ensuring reproducibility in this compound degradation studies?

  • Category : Basic
  • Methodological Answer : Standardize environmental conditions (pH, temperature, light exposure) and use validated analytical methods (e.g., HPLC-UV for quantification). Include triplicate samples and blanks to account for matrix interference. Publish raw data and calibration curves in supplementary materials. For microbial degradation studies, specify strain sources and growth media compositions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Category : Advanced
  • Methodological Answer : Discrepancies in NMR/IR spectra may arise from solvent effects, tautomerism, or impurities. Perform comparative analysis using identical solvents and equipment (e.g., 500 MHz NMR). Use computational tools (e.g., DFT calculations) to predict spectral patterns and validate against experimental data. Cross-check with independent synthetic routes to isolate isomeric byproducts .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound ecotoxicity studies?

  • Category : Advanced
  • Methodological Answer : Employ non-parametric models (e.g., probit or Weibull regression) for threshold-dependent effects. Use bootstrapping to estimate confidence intervals for EC₅₀ values. For multi-factorial experiments (e.g., temperature × concentration interactions), apply generalized linear mixed models (GLMMs) or machine learning algorithms (e.g., random forests) to identify dominant variables .

Q. How can isotopic labeling techniques elucidate the environmental fate of this compound in soil systems?

  • Category : Advanced
  • Methodological Answer : Synthesize ¹³C- or ²H-labeled this compound to track degradation pathways via LC-MS/MS. Conduct microcosm experiments under controlled aerobic/anaerobic conditions. Use stable isotope probing (SIP) to link metabolite formation with microbial community shifts (16S rRNA sequencing). Data interpretation requires mass balance calculations and kinetic modeling (e.g., first-order decay constants) .

Q. What methodologies address conflicting results in this compound’s endocrine disruption potential across in vitro vs. in vivo models?

  • Category : Advanced
  • Methodological Answer : Perform comparative meta-analysis of existing data, weighting studies by sample size and methodological rigor (e.g., PRISMA guidelines). Use in silico docking simulations to assess receptor-binding affinities. Validate with transgenic reporter assays (e.g., ER-CALUX) and in vivo biomarker measurements (e.g., vitellogenin in fish). Address interspecies differences via cross-species extrapolation models .

Data Presentation and Interpretation Guidelines

  • Tables : Include raw data (mean ± SD), statistical parameters (e.g., p-values, R²), and normalized results (e.g., % inhibition). Use ANOVA tables for multi-group comparisons .
  • Figures : Label axes with units, specify error bars (SEM vs. SD), and use consistent color schemes for comparative analyses .
  • Ethics : Disclose funding sources and conflicts of interest. Adhere to OECD guidelines for chemical safety testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.